Synthesis and characterization of Ethyl 3-amino-4,4,4-trifluorocrotonate
Synthesis and characterization of Ethyl 3-amino-4,4,4-trifluorocrotonate
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-4,4,4-trifluorocrotonate, also known as Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (CAS No. 372-29-2), is a fluorinated organic compound of significant interest in various industrial and research sectors.[1][2] Its unique structure, which incorporates a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The trifluoromethyl group, in particular, can enhance the biological activity and metabolic stability of target molecules.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this versatile compound.
Physicochemical Properties
Ethyl 3-amino-4,4,4-trifluorocrotonate is a colorless liquid or white solid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 372-29-2 | [1][5] |
| Molecular Formula | C₆H₈F₃NO₂ | [2][5] |
| Molecular Weight | 183.13 g/mol | [2][3] |
| Appearance | White or colorless to light yellow powder or liquid | [3] |
| Melting Point | 26 °C | [2][6] |
| Boiling Point | 83 °C at 15 mmHg | [2][4][7] |
| Density | 1.245 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.424 | [4][7] |
Synthesis Pathway
The predominant method for synthesizing Ethyl 3-amino-4,4,4-trifluorocrotonate is a two-stage process.[8][9] It begins with a Claisen condensation to form a sodium enolate intermediate, which is then aminated without requiring intermediate purification.[8]
Logical Diagram of the Synthesis Process
Caption: Two-stage synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate.
Experimental Protocol: Synthesis
This protocol is adapted from established patent literature.[4][8]
-
Enolate Formation:
-
In a nitrogen-inertized reaction flask, charge ethyl trifluoroacetate and ethyl acetate.
-
With intense cooling (18-20 °C), slowly add solid sodium ethoxide over 30 minutes.
-
Stir the mixture at 30 °C for 30 minutes, then heat to approximately 76 °C for 4 hours.
-
Distill off excess ethyl acetate and the ethanol formed to yield the crude sodium enolate as a slurry.
-
-
Amination:
-
Suspend the crude enolate slurry in cyclohexane.
-
Add ammonium acetate and anhydrous acetic acid to the suspension.
-
Heat the mixture to boiling, removing the water from the distillate while returning the cyclohexane to the reaction mixture.
-
Continue the reaction for approximately 5 hours until no more water separates.
-
Terminate the reaction and add water to separate the organic phase.
-
Distill off the cyclohexane from the organic phase and fractionate the remaining product under reduced pressure to obtain pure Ethyl 3-amino-4,4,4-trifluorocrotonate. A yield of 62% with 97.4% purity has been reported.[4][8]
-
Characterization Data
The structural confirmation of Ethyl 3-amino-4,4,4-trifluorocrotonate is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the molecular structure. The reported chemical shifts are detailed below.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.6 | Singlet (broad) | 1H | NH | [8] |
| 4.86 | Singlet | 1H | =CH | [4][8] |
| 4.08 | Quartet | 2H | OCH₂ | [4][8] |
| 1.18 | Triplet | 3H | CH₃ |[4][8] |
¹³C NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 168 | Singlet | COOEt | [4][8] |
| 147 | Quartet | C -NH₂ | [4][8] |
| 120 | Quartet (broad) | CF₃ | [8] |
| 82 | Quartet | =C H | [8] |
| 59 | Singlet | OC H₂ | [8] |
| 14 | Singlet | C H₃ |[8] |
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of Ethyl 3-amino-4,4,4-trifluorocrotonate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[10]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[10]
-
Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts by referencing the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3400 | N-H | Stretching |
| ~2950 | C-H (sp³) | Stretching |
| ~1670 | C=O (Ester) | Stretching |
| ~1100-1300 | C-F | Stretching |
Experimental Protocol: IR Spectroscopy
-
For a liquid sample, place a drop of Ethyl 3-amino-4,4,4-trifluorocrotonate between two KBr or NaCl plates to form a thin liquid film.[10]
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with KBr powder and pressing it into a disc.
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data
| Technique | m/z Value | Assignment | Reference |
|---|
| Electron Ionization (EI) | 183 | [M]⁺ (Molecular Ion) |[4][8] |
Experimental Protocol: Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionize the sample using an appropriate method, such as Electron Ionization (EI).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detect the ions and generate a mass spectrum.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
General Experimental and Analytical Workflow
The overall process from synthesis to final characterization follows a logical progression to ensure product purity and structural confirmation.
Caption: General workflow for synthesis and characterization.
Applications and Industrial Relevance
Ethyl 3-amino-4,4,4-trifluorocrotonate is a crucial building block in several industries:
-
Pharmaceuticals: It serves as a key intermediate for synthesizing a range of drugs, including anti-cancer, anti-inflammatory, and anti-viral agents.[1] The trifluoromethyl group is known to enhance drug efficacy and selectivity.[2]
-
Agrochemicals: It is used in the production of herbicides and insecticides.[1]
-
Materials Science: It acts as a monomer for creating polymers with unique properties, such as high thermal stability.[1]
Its cost-effective synthesis and versatile chemical properties make it an essential compound for research and development.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 [chemicalbook.com]
- 5. Ethyl 3-amino-4,4,4-trifluorocrotonate [webbook.nist.gov]
- 6. Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 [sigmaaldrich.com]
- 7. Ethyl 3-amino-4,4,4-trifluorocrotonate 96 372-29-2 [sigmaaldrich.com]
- 8. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 9. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 10. Ethyl 3-amino-4,4,4-trifluorocrotonate(372-29-2) 1H NMR spectrum [chemicalbook.com]
